molecular formula C22H35N3O4S B2951234 3-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897619-15-7

3-cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2951234
CAS No.: 897619-15-7
M. Wt: 437.6
InChI Key: XNAIMPCHWBROQP-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a synthetic small molecule characterized by a cyclohexyl-propanamide backbone linked to a piperazine sulfonamide moiety. The piperazine ring is substituted with a 4-methoxyphenyl group, which confers unique electronic and steric properties. The sulfonyl ethyl spacer enhances metabolic stability compared to thioether or ester linkages, while the methoxy group at the para position of the phenyl ring may improve solubility and modulate receptor interactions. This compound is hypothesized to target central nervous system (CNS) receptors, such as serotonin or dopamine receptors, due to structural similarities to known piperazine-based pharmacophores .

Properties

IUPAC Name

3-cyclohexyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h8-11,19H,2-7,12-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAIMPCHWBROQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound vs. 2-Fluorophenyl Analog ()

  • The 4-methoxyphenyl group in the target compound likely improves water solubility compared to the 2-fluorophenyl substituent, which is more hydrophobic .
  • The para-methoxy orientation may enhance receptor binding affinity due to optimal steric alignment with CNS targets, whereas the ortho-fluoro substituent could induce steric hindrance or altered electronic interactions .

Target Compound vs. 3-Chlorophenyl Analog ()

  • In contrast, the methoxy group in the target compound balances solubility and BBB permeability .
  • The chlorophenylmethylsulfonyl group in introduces additional steric bulk, which may reduce metabolic clearance but also limit target specificity .

Target Compound vs. 4-Chlorophenylsulfanyl Analog ()

  • The sulfonyl linker in the target compound offers greater oxidative stability compared to the sulfanyl (thioether) group in , which is prone to metabolic oxidation .

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